1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 1118787-47-5
Cat. No.: VC3353218
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1118787-47-5 |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 1-tert-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H19N3O2/c1-8-12-10(14(19)20)7-11(9-5-6-9)16-13(12)18(17-8)15(2,3)4/h7,9H,5-6H2,1-4H3,(H,19,20) |
| Standard InChI Key | ICILRPWQMYTXTM-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C(C)(C)C |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C(C)(C)C |
Introduction
Structural Characteristics and Classification
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the broader class of pyrazolopyridines, which are bicyclic heterocyclic compounds containing fused pyrazole and pyridine rings. The pyrazolo[3,4-b]pyridine scaffold is particularly significant in medicinal chemistry due to its versatility as a building block for diverse bioactive compounds.
The structural features of this compound include:
-
A pyrazolo[3,4-b]pyridine core structure
-
A tert-butyl group attached to the N-1 position of the pyrazole ring
-
A methyl substituent at position 3 of the pyrazole ring
-
A cyclopropyl group at position 6 of the pyridine ring
-
A carboxylic acid functional group at position 4 of the pyridine ring
This particular arrangement of functional groups contributes to the compound's chemical reactivity, physical properties, and potential biological activities. The presence of both a basic nitrogen-containing heterocycle and an acidic carboxylic group creates an amphiprotic molecule with interesting chemical behavior in different pH environments.
The pyrazolopyridine scaffold found in this compound is known for its prevalence in compounds with various pharmacological activities, making derivatives like 1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid subjects of interest in medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume